(2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
The compound (2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic molecule featuring a triazole ring, methoxy and methyl phenyl groups, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of Methoxy and Methyl Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Sulfanylacetyl Hydrazine Formation: This intermediate is prepared by reacting the triazole derivative with thioacetic acid.
Final Coupling: The phenoxyacetic acid moiety is coupled with the sulfanylacetyl hydrazine intermediate under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially yielding hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and triazole groups.
Medicine
Potential medicinal applications include its use as a scaffold for developing new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that can bind to active sites, inhibiting or modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to these similar compounds, (2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is unique due to its combination of a triazole ring, sulfanyl group, and phenoxyacetic acid moiety
Properties
Molecular Formula |
C27H25N5O5S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H25N5O5S/c1-18-7-9-19(10-8-18)26-30-31-27(32(26)21-11-13-22(36-2)14-12-21)38-17-24(33)29-28-15-20-5-3-4-6-23(20)37-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+ |
InChI Key |
WUNVURFZQGLRER-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Origin of Product |
United States |
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